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molecular formula C8H7FN2O2S B1285443 N-(4-Cyano-2-fluorophenyl)methanesulfonamide CAS No. 401909-16-8

N-(4-Cyano-2-fluorophenyl)methanesulfonamide

Cat. No. B1285443
M. Wt: 214.22 g/mol
InChI Key: KULWFZPVQBHQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796328B2

Procedure details

A mixture of Example 10A (5.0 g, 16 mmol), dicyanozinc (1.12 g, 9.5 mmol), and Pd(PPh3)4 (0.92 g, 0.79 mmol) in DMF (15 mL) was heated at 80° C. overnight. The mixture was concentrated in vacuo then diluted with EtOAc (400 mL) and washed with brine (3×100 mL). The organic extract was dried (Na2SO4), filtered, and concentrated. The residue was purified by flash chromatography (SiO2, 25-50% Hexanes/EtOAc gradient) to afford the title compound (3.4 g, 99% yield). 1H NMR (300 MHz, DMSO-d6) δ 10.28 (s, 1H), 7.92 (dd, J=10.7, 1.8 Hz, 1H), 7.73-7.56 (m, 2H), 3.31 (s, 3H). MS (ESI; M−H) m/z 213.
Quantity
5 g
Type
reactant
Reaction Step One
Name
dicyanozinc
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.92 g
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][C:3]=1[NH:9][S:10]([CH3:13])(=[O:12])=[O:11].[C:14]([Zn]C#N)#[N:15]>CN(C=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:14]([C:6]1[CH:5]=[CH:4][C:3]([NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[C:2]([F:1])[CH:7]=1)#[N:15] |^1:27,29,48,67|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)I)NS(=O)(=O)C
Name
dicyanozinc
Quantity
1.12 g
Type
reactant
Smiles
C(#N)[Zn]C#N
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.92 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
then diluted with EtOAc (400 mL)
WASH
Type
WASH
Details
washed with brine (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (SiO2, 25-50% Hexanes/EtOAc gradient)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=C1)NS(=O)(=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 167.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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